Pro-val
Overview
Description
Pro-val is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a potent, non-toxic, and highly selective inhibitor of prolyl hydroxylases, a group of enzymes that are involved in the regulation of gene expression. This compound has been used in a variety of research studies to study the effects of gene expression on cellular processes, and its potential therapeutic applications.
Scientific Research Applications
Interaction with Angiotensin-Converting Enzyme (ACE)
Val-Pro-Pro (VPP) has been studied for its potential role in modulating physiological functions due to its structural similarity to bioactive peptide sequences. Notably, VPP demonstrates a mild inhibitory activity against angiotensin-converting enzyme (ACE). Using computational methods, researchers compared the coordination abilities of pharmaceutical drugs and VPP with the Zn2+-HEXXH binding motif of ACE, highlighting the thermodynamic aspects of this interaction (Kircheva et al., 2021).
Obesity and Inflammation
VPP has been shown to influence obesity-linked insulin resistance and adipose inflammation. In a study involving mice fed a high-fat diet, VPP improved insulin sensitivity and reduced inflammation in adipose tissue. This suggests a protective and therapeutic strategy for obesity-related issues, acting through ACE inhibition (Sawada et al., 2015).
Metabolic Syndrome Protection
Research on milk-derived tripeptides like VPP highlights their potential in protecting against metabolic disease. These peptides exhibit insulin-mimetic adipogenic effects and prevent inflammatory changes in adipocytes, offering possible protection against metabolic diseases (Chakrabarti & Wu, 2015).
Cardiovascular Health
VPP, along with another tripeptide Ile-Pro-Pro (IPP), has been associated with cardiovascular health benefits. A study found that long-term treatment with a fermented milk product containing these peptides reduced arterial stiffness in hypertensive subjects. This indicates a potential for VPP in improving cardiovascular health (Jauhiainen et al., 2010).
Emerging Activities
VPP, along with IPP, has shown emerging bioactivities beyond their known ACE inhibitory effects. These activities include potential benefits against metabolic syndrome and bone health. The low bioavailability of these peptides presents a challenge, and further research is needed to explore new applications based on these emerging bioactivities (Li et al., 2019).
Antihypertensive Effects
VPP has demonstrated acute blood pressure-lowering effects in mildly hypertensive subjects. A single dose of a fermented milk product containing VPP was shown to reduce systolic and diastolic blood pressure, suggesting its potential use in managing hypertension (Turpeinen et al., 2011).
Enhancing Vascular Relaxation
VPP and IPP can improve vascular relaxation, particularly in the context of the renin-angiotensin system. A study demonstrated that these peptides enhance the vasodilatory effect of angiotensin-(1-7) and bradykinin, suggesting their role in modulating vascular tone and potentially benefiting blood pressure regulation (Ehlers et al., 2011).
properties
IUPAC Name |
3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGUZSYVIVZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prolyl-Valine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pro-val | |
CAS RN |
52899-09-9 | |
Record name | Pro-val | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC319054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.